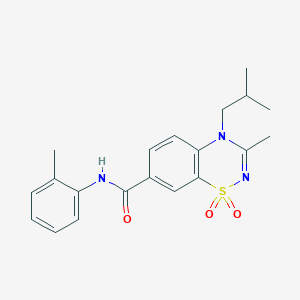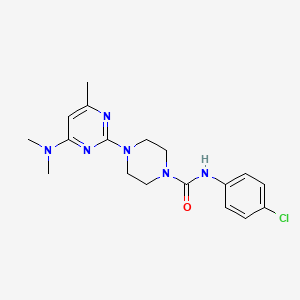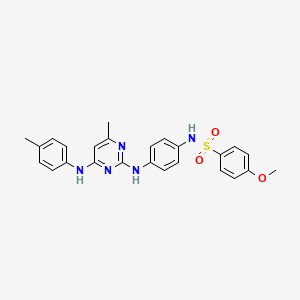![molecular formula C20H25N5O B14970682 2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)butan-2-amine](/img/structure/B14970682.png)
2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}(2-PHENYLETHYL)AMINE is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a phenylethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}(2-PHENYLETHYL)AMINE typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the tetrazole ring through a cycloaddition reaction involving an azide and a nitrile. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the phenylethylamine moiety is often added through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent choice and purification techniques such as recrystallization or chromatography are also crucial in the industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}(2-PHENYLETHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic ring or the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}(2-PHENYLETHYL)AMINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, {2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}(2-PHENYLETHYL)AMINE is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring specific functional groups or reactivity.
Mécanisme D'action
The mechanism of action of {2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}(2-PHENYLETHYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and phenylethylamine moiety are key structural features that enable binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]ETHYL}AMINE
- {2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPYL}AMINE
- {2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTYL}AMINE
Uniqueness
What sets {2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}(2-PHENYLETHYL)AMINE apart from similar compounds is its specific combination of functional groups and the spatial arrangement of these groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and application.
Propriétés
Formule moléculaire |
C20H25N5O |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]-N-(2-phenylethyl)butan-2-amine |
InChI |
InChI=1S/C20H25N5O/c1-4-20(2,21-15-14-16-8-6-5-7-9-16)19-22-23-24-25(19)17-10-12-18(26-3)13-11-17/h5-13,21H,4,14-15H2,1-3H3 |
Clé InChI |
SEYZFEKKFPIGFO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14970621.png)
![Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B14970626.png)
![3-(4-bromophenyl)-4-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B14970633.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14970637.png)
![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14970643.png)


![N-(4-Fluorophenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B14970674.png)
![3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B14970681.png)
![N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B14970684.png)


![1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B14970697.png)
